molecular formula C15H22N2O3S B2961554 N-(4-(3-methoxypiperidin-1-yl)phenyl)cyclopropanesulfonamide CAS No. 1797889-79-2

N-(4-(3-methoxypiperidin-1-yl)phenyl)cyclopropanesulfonamide

Cat. No. B2961554
CAS RN: 1797889-79-2
M. Wt: 310.41
InChI Key: NOCLQCWDSXVUAO-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “N-(4-(3-methoxypiperidin-1-yl)phenyl)cyclopropanesulfonamide”, a similar compound, “N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide”, can be synthesized through nucleophilic and amidation reactions .

Scientific Research Applications

  • Asymmetric Cyclopropanations : The use of rhodium N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes has been studied. This process is significant for the synthesis of functionalized cyclopropanes in a highly diastereoselective and enantioselective mode, which is a key aspect of the application of N-(4-(3-methoxypiperidin-1-yl)phenyl)cyclopropanesulfonamide (Davies et al., 1996).

  • Pummerer Rearrangement : The Pummerer rearrangements of cyclopropyl(methoxy)phenylsulfonium salts, leading to the formation of 1-methoxy-1-(phenylthio)cyclopropanes, has been researched. This transformation involves sulfur-stabilized carbocations and is a critical chemical reaction relevant to the field of sulfonamides (Bhupathy & Cohen, 1987).

  • Crystal Structures of Sulfonamide Derivatives : The impact of different substituents on intermolecular interactions and ultimately on the crystal packing of N-phenyl-2-phthalimidoethanesulfonamide derivatives has been explored. This study is important for understanding the biological activities and potential applications of these compounds in the development of anticonvulsant drugs (Sevinçek et al., 2018).

  • Biocatalysis in Drug Metabolism : The application of biocatalysis to drug metabolism, particularly for the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator, has been demonstrated. This study involved the use of microbial-based surrogate biocatalytic systems to produce significant amounts of mammalian metabolites for structural characterization (Zmijewski et al., 2006).

  • Lewis Acid Catalyzed Annulations : Research on the Sc(OTf)3-catalyzed (3 + 2)-annulation of donor-acceptor cyclopropanes and ynamides, yielding cyclopentene sulfonamides, highlights another significant application. This process provides an efficient method for synthesizing diverse and complex chemical structures (Mackay et al., 2014).

properties

IUPAC Name

N-[4-(3-methoxypiperidin-1-yl)phenyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-20-14-3-2-10-17(11-14)13-6-4-12(5-7-13)16-21(18,19)15-8-9-15/h4-7,14-16H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOCLQCWDSXVUAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(C1)C2=CC=C(C=C2)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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